1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[221]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the [4+2] cycloaddition reaction, which allows for the formation of the bicyclic core structure under mild conditions . This reaction is often catalyzed by organocatalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Photochemical reactions, such as [2+2] cycloaddition, can be employed to produce the bicyclic core efficiently . These methods are optimized for large-scale production by using specialized equipment and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and as a precursor for other compounds.
Bicyclo[2.2.1]heptan-2-ol: Utilized in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Uniqueness
1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde is unique due to its combination of a bicyclic core with a cyclopropane ring and an aldehyde functional group. This structure imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c13-8-12(3-4-12)7-11-6-9-1-2-10(11)5-9/h8-11H,1-7H2 |
InChI Key |
AHMGAGVTHYGXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC3(CC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.